molecular formula C42H57N3 B8197500 4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

Cat. No.: B8197500
M. Wt: 603.9 g/mol
InChI Key: YTOJQINCVIPMHO-UHFFFAOYSA-N
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Description

5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine is a complex organic compound characterized by its multiple isopropyl groups and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple isopropyl groups and amino functionalities allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine is unique due to its combination of multiple isopropyl groups and amino functionalities on a terphenyl backbone

Properties

IUPAC Name

4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N3/c1-22(2)34-16-31(17-35(23(3)4)40(34)43)28-13-29(32-18-36(24(5)6)41(44)37(19-32)25(7)8)15-30(14-28)33-20-38(26(9)10)42(45)39(21-33)27(11)12/h13-27H,43-45H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOJQINCVIPMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)C(C)C)N)C(C)C)C4=CC(=C(C(=C4)C(C)C)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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